D-ribitol 1-phosphate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

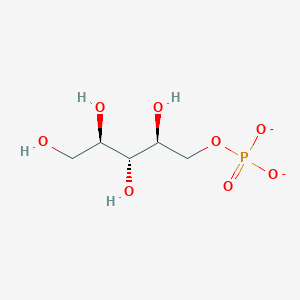

D-ribitol 1-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of both phosphate OH groups of D-ribitol 1-phosphate; major species at pH 7.3. It is a conjugate base of a D-ribitol 1-phosphate.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Muscular Dystrophy Treatment

Recent studies have highlighted the potential of D-ribitol 1-phosphate in treating muscular dystrophy, specifically limb-girdle muscular dystrophy caused by mutations in the FKRP gene. Research indicates that prodrug treatments involving CDP-ribitol can ameliorate symptoms associated with isoprenoid synthase domain deficiencies. This approach could lead to significant advancements in therapies for dystroglycanopathy, a condition with limited treatment options .

Case Study: CDP-Ribitol Prodrug

- Objective : To evaluate the efficacy of CDP-ribitol prodrug in ameliorating muscular dystrophy.

- Methodology : Mouse models with ISPD deficiencies were treated with varying doses of CDP-ribitol.

- Findings : The treatment resulted in improved muscle function and reduced degeneration, demonstrating the potential for clinical applications in human patients .

Vaccine Development

Conjugate Vaccines

D-Ribitol 1-phosphate is integral to the synthesis of extended oligomers that can serve as antigens for conjugate vaccines. These vaccines utilize bacterial cell-wall-associated teichoic acids, which contain predominantly D-ribitol residues. The synthesis of these oligomers linked to proteins (e.g., bovine serum albumin) has been explored for their potential as vaccine candidates against bacterial infections .

Data Table: Oligomer Synthesis and Characteristics

| Oligomer Length | Linker Type | Yield (%) | Application Area |

|---|---|---|---|

| 10 units | Amino group spacer | 85 | Vaccine development |

| 20 units | Oxime chemistry | 90 | Antigen presentation |

Biochemical Precursor

Role in Glycosylation

D-Ribitol 1-phosphate serves as a substrate in glycosylation reactions, which are critical for the synthesis of glycoproteins and glycolipids. This compound's involvement in these pathways underscores its significance in cellular functions and signaling processes.

Case Study: Glycosylation Pathways

- Objective : To investigate the role of D-ribitol phosphate in glycosylation.

- Methodology : In vitro assays were conducted to assess the incorporation of D-ribitol into glycoproteins.

- Findings : Enhanced glycosylation efficiency was noted when D-ribitol phosphate was included as a substrate, indicating its potential utility in biotechnological applications .

Analytical Techniques

NMR Spectroscopy Studies

Research utilizing Nuclear Magnetic Resonance (NMR) spectroscopy has provided insights into the conformational dynamics of ribitol and its phosphates. This analytical technique helps elucidate the structural properties of D-ribitol 1-phosphate and its interactions within biological systems .

Propiedades

Fórmula molecular |

C5H11O8P-2 |

|---|---|

Peso molecular |

230.11 g/mol |

Nombre IUPAC |

[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl] phosphate |

InChI |

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m1/s1 |

Clave InChI |

VJDOAZKNBQCAGE-MROZADKFSA-L |

SMILES isomérico |

C([C@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O)O |

SMILES canónico |

C(C(C(C(COP(=O)([O-])[O-])O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.